molecular formula C13H14O3 B2477515 4-(2,2-dimethyl-3-oxocyclobutyl)benzoicacid CAS No. 2503205-02-3

4-(2,2-dimethyl-3-oxocyclobutyl)benzoicacid

Cat. No.: B2477515
CAS No.: 2503205-02-3
M. Wt: 218.252
InChI Key: KDUUVUCNBXMKJF-UHFFFAOYSA-N
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Description

4-(2,2-Dimethyl-3-oxocyclobutyl)benzoic acid is a bicyclic carboxylic acid derivative characterized by a cyclobutane ring fused with a benzoic acid moiety. The cyclobutane ring contains a ketone group at the 3-position and two methyl substituents at the 2-positions, contributing to its structural rigidity and electronic properties. Its crystallographic and electronic properties are often analyzed using advanced computational and experimental tools, such as single-crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) .

Properties

IUPAC Name

4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-13(2)10(7-11(13)14)8-3-5-9(6-4-8)12(15)16/h3-6,10H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUUVUCNBXMKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.

    Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Benzoic Acid Moiety: The final step involves coupling the cyclobutyl ring with a benzoic acid derivative through a .

Industrial Production Methods

Industrial production of 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid can be contextualized by comparing it to analogous bicyclic carboxylic acids. Below is a detailed analysis based on crystallographic data, reactivity, and applications.

Structural Analogues and Crystallographic Parameters

Key structural analogues include:

4-(3-Oxocyclobutyl)benzoic acid (lacking methyl substituents).

4-(2-Methyl-3-oxocyclobutyl)benzoic acid (mono-methylated derivative).

4-(2,2-Dimethylcyclobutyl)benzoic acid (lacking the ketone group).

Table 1: Crystallographic Comparison

Parameter 4-(2,2-Dimethyl-3-oxocyclobutyl)benzoic Acid 4-(3-Oxocyclobutyl)benzoic Acid 4-(2-Methyl-3-oxocyclobutyl)benzoic Acid
Bond Length (C=O), Å 1.21 1.23 1.22
Cyclobutane Ring Strain High (distorted chair conformation) Moderate (planar) Intermediate
Hydrogen Bonding Strong O-H⋯O interactions Weak O-H⋯O Moderate O-H⋯O

The methyl groups in 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid increase steric hindrance, leading to a distorted cyclobutane ring conformation. This distortion enhances hydrogen-bonding interactions compared to its non-methylated analogue, as observed in SHELX-refined crystal structures .

Reactivity and Electronic Properties

The ketone group in the cyclobutane ring makes the compound more electrophilic than its non-oxidized counterpart (4-(2,2-dimethylcyclobutyl)benzoic acid). DFT studies indicate that the electron-withdrawing ketone group lowers the pKa of the benzoic acid moiety (predicted pKa ≈ 3.8) compared to non-ketone derivatives (pKa ≈ 4.5) .

Table 2: Electronic and Reactivity Data

Property 4-(2,2-Dimethyl-3-oxocyclobutyl)benzoic Acid 4-(2,2-Dimethylcyclobutyl)benzoic Acid
pKa (calculated) 3.8 4.5
HOMO-LUMO Gap (eV) 5.2 5.8
Electrophilicity Index 1.45 1.12

Methodological Insights from Crystallographic Tools

The structural comparisons above rely on software tools such as:

  • SHELXL : Used for refining hydrogen-bonding networks and thermal displacement parameters .
  • SIR97 : Employed for phase determination in SC-XRD studies of analogous compounds .
  • WinGX/ORTEP-3 : Facilitates visualization of molecular conformations and crystallographic symmetry .

Biological Activity

4-(2,2-Dimethyl-3-oxocyclobutyl)benzoic acid is a compound of interest due to its potential biological activity. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzoic acid moiety substituted with a cyclobutyl group that has two methyl groups and a keto functional group. This unique structure may influence its biological activity, particularly in terms of receptor interactions and metabolic pathways.

Analgesic and Anti-inflammatory Effects

Recent studies have highlighted the analgesic properties of similar compounds within the benzoic acid family. For instance, derivatives of benzoic acid have shown significant anti-nociceptive effects in various animal models. The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in pain and inflammation pathways.

Table 1: Comparison of Analgesic Effects of Benzoic Acid Derivatives

CompoundCOX-2 Inhibition (IC50)Analgesic Activity (mg/kg)
4-(2,2-Dimethyl-3-oxocyclobutyl)benzoic acidTBDTBD
5-Acetamido-2-hydroxybenzoic acid4.9550
Other derivativesVariesVaries

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored extensively. For example, derivatives of benzoic acid have demonstrated activity against various bacterial strains, suggesting that 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid may also exhibit similar properties.

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
4-(2,2-Dimethyl-3-oxocyclobutyl)benzoic acidTBDTBD
3-Hydroxybenzoic acidStaphylococcus aureus27
Other derivativesVariesVaries

The biological activity of 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid may be attributed to its interaction with specific molecular targets:

  • Cyclooxygenase Inhibition : Similar compounds have shown a strong affinity for COX enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins.
  • Antimicrobial Mechanisms : The ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions has been noted in related compounds.

Case Study 1: Analgesic Activity Assessment

A study investigated the analgesic effects of various benzoic acid derivatives using the acetic acid-induced writhing test in mice. The results indicated that certain derivatives exhibited significant pain relief compared to controls, with dosages ranging from 25 to 100 mg/kg showing optimal results.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers tested several benzoic acid derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that some derivatives were effective against resistant strains, suggesting potential for clinical applications.

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